molecular formula C28H42O B13844614 24-Methylene Vitamin D2

24-Methylene Vitamin D2

Cat. No.: B13844614
M. Wt: 394.6 g/mol
InChI Key: FARYKFGOJOTADM-FWLDHIKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylene Vitamin D2 typically involves the ultraviolet irradiation of ergosterol, a sterol precursor widely distributed in plants, yeasts, and some animals . The process includes the following steps:

    Ultraviolet Irradiation: Ergosterol is exposed to ultraviolet light, leading to the formation of pre-vitamin D2.

    Thermal Isomerization: The pre-vitamin D2 undergoes thermal isomerization to form ergocalciferol (Vitamin D2).

    Chemical Modification:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-intensity ultraviolet lamps and controlled reaction conditions to ensure the efficient conversion of ergosterol to the desired product .

Chemical Reactions Analysis

Types of Reactions: 24-Methylene Vitamin D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .

Scientific Research Applications

24-Methylene Vitamin D2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of a methyl group at the 24th carbon atom and a double bond between the 22nd and 23rd carbon atoms . These structural differences affect its metabolism and biological activity, making it distinct from other vitamin D analogs .

Properties

Molecular Formula

C28H42O

Molecular Weight

394.6 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(E)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C28H42O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19,22,25-27,29H,3-4,7-8,11,14-18H2,1-2,5-6H3/b10-9+,23-12+,24-13-/t22?,25-,26+,27?,28+/m0/s1

InChI Key

FARYKFGOJOTADM-FWLDHIKKSA-N

Isomeric SMILES

CC(C)C(=C)/C=C/C(C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(C)C(=C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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